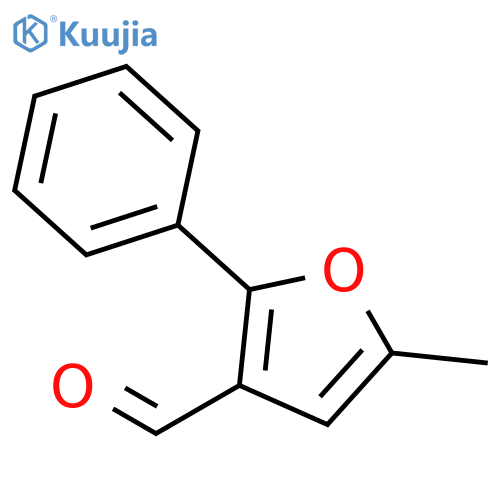Cas no 157836-53-8 (5-methyl-2-phenyl-3-furaldehyde)

157836-53-8 structure
商品名:5-methyl-2-phenyl-3-furaldehyde
5-methyl-2-phenyl-3-furaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Furancarboxaldehyde,5-methyl-2-phenyl-
- 5-Methyl-2-phenyl-3-furaldehyde
- 5-methyl-2-phenylfuran-3-carbaldehyde
- AKOS006282330
- MS-22317
- 3-Furancarboxaldehyde, 5-methyl-2-phenyl-
- 5-methyl-2-phenyl-3-furaldehyde, AldrichCPR
- FT-0740214
- 157836-53-8
- DTXSID30439208
- DB-064185
- 5-methyl-2-phenyl-3-furaldehyde
-
- インチ: InChI=1S/C12H10O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3
- InChIKey: KWEAOVDZILYEET-UHFFFAOYSA-N
- ほほえんだ: CC1OC(C2C=CC=CC=2)=C(C=O)C=1
計算された属性
- せいみつぶんしりょう: 186.06800
- どういたいしつりょう: 186.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 30.2Ų
じっけんとくせい
- 密度みつど: 1.125
- ふってん: 302.6°Cat760mmHg
- フラッシュポイント: 99.4°C
- 屈折率: 1.576
- PSA: 30.21000
- LogP: 3.06750
5-methyl-2-phenyl-3-furaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M356935-100mg |
5-methyl-2-phenyl-3-furaldehyde |
157836-53-8 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M356935-10mg |
5-methyl-2-phenyl-3-furaldehyde |
157836-53-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356935-50mg |
5-methyl-2-phenyl-3-furaldehyde |
157836-53-8 | 50mg |
$ 70.00 | 2022-06-03 |
5-methyl-2-phenyl-3-furaldehyde 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
157836-53-8 (5-methyl-2-phenyl-3-furaldehyde) 関連製品
- 321309-42-6(2-methyl-5-phenyl-3-furaldehyde)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
